Lipophilicity Fine-Tuning: 4-Methyl Achieves Intermediate XLogP3 Between Unsubstituted and 4-Chloro Analogs
The computed partition coefficient XLogP3 for the 4-methyl compound is 4.1, representing a 2.3 log unit increase over the unsubstituted parent (XLogP3 = 1.8) and a 0.3 log unit decrease relative to the 4-chloro analog (XLogP3 = 4.4) [1][2][3]. Lipophilicity in this range (3.5–4.5) is generally considered favorable for balancing aqueous solubility with passive membrane permeability, whereas the unsubstituted analog (XLogP3 = 1.8) may exhibit insufficient membrane partitioning for intracellular targets [3][4].
| Evidence Dimension | Lipophilicity (XLogP3, computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 (4-methyl analog; CAS 478064-23-2) |
| Comparator Or Baseline | XLogP3 = 1.8 (unsubstituted parent; CAS 400878-27-5); XLogP3 = 4.4 (4-chloro analog; CAS 478064-22-1) |
| Quantified Difference | +2.3 log units vs. unsubstituted; −0.3 log units vs. 4-chloro |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
For procurement decisions, the intermediate lipophilicity of the 4-methyl derivative offers a distinct ADME optimization window that neither the overly hydrophilic unsubstituted parent nor the more lipophilic 4-chloro analog can provide.
- [1] PubChem Compound Summary, CID 5154126, N'-(4-methylbenzoyl)-1,2-dihydronaphtho[2,1-b]furan-2-carbohydrazide, National Library of Medicine, https://pubchem.ncbi.nlm.nih.gov/compound/478064-23-2 View Source
- [2] PubChem Compound Summary, CID 3631015, N'-(4-chlorobenzoyl)-1,2-dihydronaphtho[2,1-b]furan-2-carbohydrazide, National Library of Medicine, https://pubchem.ncbi.nlm.nih.gov/compound/3631015 View Source
- [3] PubChem Compound Summary, CID 2763812, 1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide, National Library of Medicine, https://pubchem.ncbi.nlm.nih.gov/compound/400878-27-5 View Source
- [4] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. DOI: 10.1016/s0169-409x(00)00129-0. View Source
